![molecular formula C16H11NS B187200 7H-Benzo[c]phenothiazine CAS No. 226-06-2](/img/structure/B187200.png)
7H-Benzo[c]phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Benzo[c]phenothiazine is a heterocyclic compound that has been widely studied for its potential use in various scientific research applications. This compound is a member of the phenothiazine family and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 7H-Benzo[c]phenothiazine is not fully understood. However, it is believed that the compound interacts with various biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. This interaction may also result in the generation of reactive oxygen species, which can cause oxidative damage to cells.
生化学的および生理学的効果
7H-Benzo[c]phenothiazine has been shown to exhibit a range of biochemical and physiological effects. It has been found to possess antioxidant properties, which may be attributed to its ability to scavenge reactive oxygen species. This compound has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter metabolism.
実験室実験の利点と制限
One of the major advantages of using 7H-Benzo[c]phenothiazine in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain biological systems.
将来の方向性
There are several future directions for research on 7H-Benzo[c]phenothiazine. One area of research is the development of new fluorescent probes based on this compound for the detection of metal ions. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of new synthetic methods for the production of this compound may also be of interest.
合成法
The synthesis of 7H-Benzo[c]phenothiazine is a multi-step process that involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone. The reaction is typically carried out in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
7H-Benzo[c]phenothiazine has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions such as copper and zinc and emit fluorescence upon binding. This property has been utilized in the development of sensors for the detection of metal ions in biological and environmental samples.
特性
CAS番号 |
226-06-2 |
|---|---|
製品名 |
7H-Benzo[c]phenothiazine |
分子式 |
C16H11NS |
分子量 |
249.3 g/mol |
IUPAC名 |
7H-benzo[c]phenothiazine |
InChI |
InChI=1S/C16H11NS/c1-2-6-12-11(5-1)9-10-14-16(12)18-15-8-4-3-7-13(15)17-14/h1-10,17H |
InChIキー |
WUTNPRKQMZJXTR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC4=CC=CC=C4N3 |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC4=CC=CC=C4N3 |
その他のCAS番号 |
226-06-2 |
溶解性 |
2.67e-07 M |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



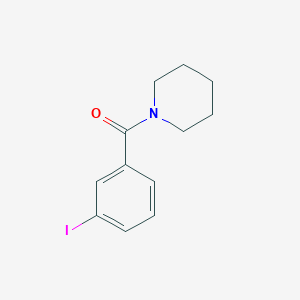
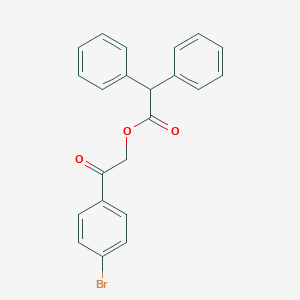
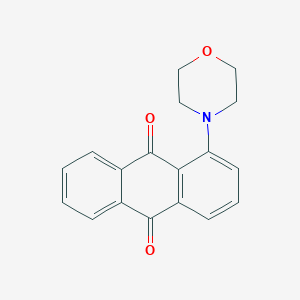
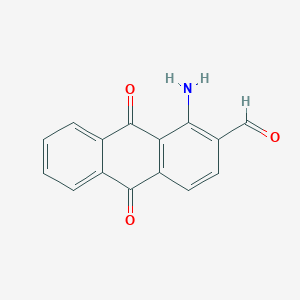
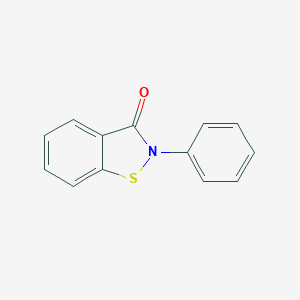
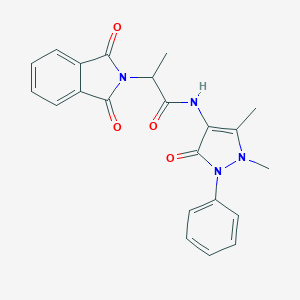

![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)
![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)
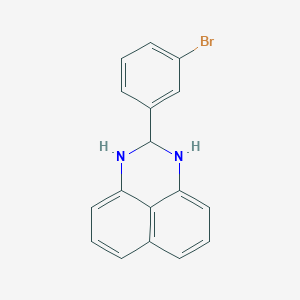


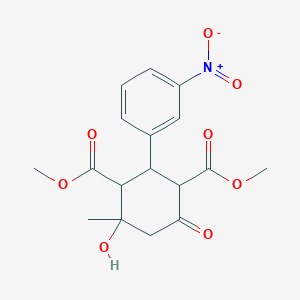
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B187143.png)